molecular formula C16H15N3O3S B2364280 methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1013769-33-9

methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2364280
CAS RN: 1013769-33-9
M. Wt: 329.37
InChI Key: IVXVOCFPPKIHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . The compound you mentioned contains a pyrazole ring, which is a five-membered aromatic ring structure consisting of two nitrogen atoms adjacent to three carbon atoms . It also contains a benzo[b]thiophene ring, which is a fused ring structure containing a benzene ring and a thiophene ring.


Molecular Structure Analysis

The molecular structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They have shown luminescent and fluorescent agents, and some of these compounds have important applications in material chemistry .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 3,5-dimethylpyrazole, a related compound, is a white solid that dissolves well in polar organic solvents .

Scientific Research Applications

Anticancer Properties

The exploration of novel anticancer agents is crucial in the fight against cancer. Researchers have investigated the potential of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate as an antitumor compound. Studies have focused on its cytotoxic effects, mechanisms of action, and selectivity against cancer cells. Further investigations are needed to elucidate its precise mode of action and potential clinical applications .

Synthetic Methodologies

Researchers have developed innovative synthetic routes to access this compound. Transition-metal-catalyzed reactions, photoredox processes, and one-pot multicomponent strategies have been employed. These methodologies contribute to the efficient synthesis of methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate, enabling further studies.

Future Directions

The future directions in the research and development of pyrazole derivatives are likely to continue focusing on their synthesis and the exploration of their biological activities .

properties

IUPAC Name

methyl 3-[(1,5-dimethylpyrazole-3-carbonyl)amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9-8-11(18-19(9)2)15(20)17-13-10-6-4-5-7-12(10)23-14(13)16(21)22-3/h4-8H,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXVOCFPPKIHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.